1-(4-Chloromercuriphenylazo)-2-naphthol

Flow Cytometry Thiol Quantitation Spectral Compatibility

Standard sulfhydryl reagents lack the chromophoric properties needed for direct optical detection, forcing reliance on indirect, less reproducible workflows. Mercury Orange (1-(4-Chloromercuriphenylazo)-2-naphthol, CAS 3076-91-3) provides a validated, one-step solution for stoichiometric -SH group labeling with visible-light detection, enabling clear differentiation between protein-bound and non-protein thiol pools. • Direct colorimetric & flow cytometric detection of GSH and other thiols in individual mammalian cells • Validated for histochemical ultrastructural studies and spectrophotometric thiol quantitation in tissues • Substituting analogs invalidates established quantitative protocols and yields incomparable data Supplied as dark red powder, ≥98% purity. For oxidative stress research, toxicology, and cancer biology.

Molecular Formula C16H11ClHgN2O
Molecular Weight 483.31 g/mol
CAS No. 3076-91-3
Cat. No. B1584698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloromercuriphenylazo)-2-naphthol
CAS3076-91-3
Molecular FormulaC16H11ClHgN2O
Molecular Weight483.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[Hg]Cl)O
InChIInChI=1S/C16H11N2O.ClH.Hg/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13;;/h2-11,19H;1H;/q;;+1/p-1
InChIKeyCDEIGFNQWMSEKG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury Orange (CAS 3076-91-3): Procurement Guide for Organomercurial Thiol Reagents


1-(4-Chloromercuriphenylazo)-2-naphthol, commonly known as Mercury Orange or Bennett's Reagent, is an organomercurial azo dye (C16H11ClHgN2O, MW 483.32) that stoichiometrically binds sulfhydryl (-SH) groups [1]. It belongs to a distinct class of monofunctional mercaptide-forming compounds designed for the colorimetric and cytometric detection of thiols, specifically differentiating between protein-bound and non-protein thiol pools [2][3].

Why Substitution with Alternative Thiol Reagents Fails


Direct substitution of 1-(4-Chloromercuriphenylazo)-2-naphthol with other sulfhydryl reagents or even other organomercurial dyes is not scientifically valid due to significant variations in selectivity, spectral compatibility, and operational protocols. While many reagents target -SH groups, their performance profiles diverge sharply. For instance, while some organomercurials like p-chloromercuribenzoate (PCMB) are used for enzymatic inactivation, they lack the visible chromophore required for direct optical detection [1]. Conversely, alternative azomercurials such as 4-(p-dimethylamino benzene azo) phenyl mercuric acetate (DPA) possess fluorescence but exhibit significantly weaker signal intensity, making them suboptimal for specific assays [2]. The distinct physicochemical properties of 1-(4-Chloromercuriphenylazo)-2-naphthol dictate its specific utility in flow cytometry and histochemistry, and swapping it for a seemingly similar analog would invalidate established quantitative protocols and yield incomparable data.

Evidence-Based Selection: Comparative Performance Metrics


Flow Cytometric Compatibility vs. UV-Dependent Alternatives

1-(4-Chloromercuriphenylazo)-2-naphthol (Mercury Orange) enables flow cytometric thiol determination using visible light excitation, circumventing the operational shortcomings of UV-dependent alternatives. The assay avoids UV laser requirements and associated cellular autofluorescence issues, providing a more practical and robust method for many laboratory setups [1].

Flow Cytometry Thiol Quantitation Spectral Compatibility

Stoichiometric Mercaptide Formation vs. Other Reaction Mechanisms

1-(4-Chloromercuriphenylazo)-2-naphthol functions as a monofunctional mercaptide-forming compound, achieving stoichiometric binding to sulfhydryl groups [1]. This contrasts with alkylating agents like N-ethylmaleimide (NEM), which irreversibly bind but lack a chromophore for direct quantification, or disulfide-reducing agents like dithiothreitol (DTT) which break disulfide bonds rather than quantifying them.

Histochemistry Thiol Quantitation Mercaptide Formation

Comparative Utility in Histochemical Staining vs. Fluorescein Mercuric Acetate

In a comparative study of four fluorescent mercurials for demonstrating protein-bound SH and SS groups, 1-(4-Chloromercuriphenylazo)-2-naphthol (mercury orange) was one of the successful reagents. While mercurochrome provided the most useful contrast by direct microscopy, 4-(p-dimethylamino benzene azo) phenyl mercuric acetate (DPA) gave the weakest fluorescence [1]. This positions Mercury Orange as a viable alternative when specific spectral or contrast properties are required.

Histochemistry Fluorescent Mercurials SH Group Detection

Preferential Reactivity with Non-Protein Thiols (GSH)

Studies have established that 1-(4-Chloromercuriphenylazo)-2-naphthol can be used to preferentially stain nonprotein thiols, specifically glutathione (GSH), by restricting staining time [1]. This selectivity allows for the flow cytometric determination of GSH in individual mammalian cells, a feature not uniformly shared by all thiol-reactive probes.

Selectivity Glutathione (GSH) Non-Protein Thiols

Specimen Preparation Compatibility vs. PCMB in Electron Microscopy

At the submicroscopic level, 1-(4-Chloromercuriphenylazo)-2-naphthol (Mercury Orange) and methyl mercury chloride were used to achieve cytochemically selective detection of protein-bound sulfhydryl groups. The alternate reagent, p-chloromercuribenzoate (PCMB), was explored and found to yield similar effects under certain conditions, but its use is often associated with different specimen preparation requirements (e.g., brief fixation in glutaraldehyde) compared to Mercury Orange (used after dehydration of unfixed tissue) [1][2]. This distinction impacts protocol design and ultrastructural preservation.

Electron Microscopy Cytochemistry Sulfhydryl Localization

Optimal Research and Industrial Applications


Flow Cytometric Quantitation of Intracellular Glutathione

Given its compatibility with visible light excitation and preferential staining of nonprotein thiols under controlled conditions [1], 1-(4-Chloromercuriphenylazo)-2-naphthol is optimally used for flow cytometric assays measuring GSH levels in individual mammalian cells. This is particularly valuable in cancer research, toxicology, and studies of oxidative stress.

Histochemical Localization of Protein-Bound Sulfhydryl Groups

The compound's stoichiometric binding to -SH groups via mercaptide formation [2] and its utility in ultrastructural studies [3] make it suitable for visualizing the distribution of protein-bound thiols in tissues and cells. This is relevant in developmental biology, pathology, and fundamental cell biology research.

Spectrophotometric Thiol Determination in Tissue Homogenates

As a chromophoric reagent, 1-(4-Chloromercuriphenylazo)-2-naphthol has a historical and validated application for the colorimetric estimation of SH groups in biological tissues [4]. This use case remains relevant for laboratories employing traditional spectrophotometric methods for thiol quantitation.

Quality Control of Sulfhydryl Groups in Wool Fibers

The compound's ability to react with sulfhydryl groups has been specifically applied to estimate these groups in wool fibers [5]. This niche industrial application demonstrates the utility of this reagent in materials science for assessing protein fiber quality and modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloromercuriphenylazo)-2-naphthol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.